Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1,4-dioxaspiro[4.4]nonane-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-12-9(11)8-4-3-5-10(8)13-6-7-14-10/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCDTZUOROSQQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC12OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate typically involves the reaction of ethyl hydrogen malonate with olefins in the presence of manganese (III) acetate. This reaction yields various products, including 2-ethoxycarbonyl-2-buten-4-olides and 2,7-dioxaspiro[4.4]nonane-1,6-diones . The reaction conditions often include moderate to high temperatures and specific catalysts to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions and high-purity reagents . The process ensures the consistent quality and yield of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include manganese (III) acetate for oxidation reactions and various reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds. These products can have different chemical and biological properties, making them useful for various applications in research and industry.
Scientific Research Applications
Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are still under investigation.
Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Ethyl 1,4-Dioxaspiro[4.5]decane-6-carboxylate (CAS: 13747-72-3)
Ethyl 8-Ethyl-1,4-Dioxaspiro[4.4]nonane-7-carboxylate
- Structure : Spiro[4.4] system with an ethyl substituent at position 8 and ester at position 7.
- Physicochemical Properties: LCMS (M+H): 229 . Boiling point: Not reported; density likely higher due to ethyl group.
- Synthesis : Hydrolysis with NaOH achieves 96% yield for the carboxylic acid derivative, indicating higher efficiency than spiro[4.5] analogs .
(7,9,9-Trimethyl-1,4-Dioxaspiro[4.5]dec-7-en-8-yl)methanol
Ethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate
- Structure : Ester at position 8 on a spiro[4.5] system.
- Physicochemical Properties :
Key Comparative Data
| Compound | Spiro System | Molecular Weight (g/mol) | LCMS (M+H) | Synthesis Yield | Applications |
|---|---|---|---|---|---|
| Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate | [4.4] | 172.18 | Not reported | ~45% (hydrolysis) | Catalysis, pharma intermediates |
| Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate | [4.5] | 200.23 | 215.31 | 45% (hydrolysis) | Antitubercular agents |
| Ethyl 8-ethyl-spiro[4.4]nonane-7-carboxylate | [4.4] | 201.22 | 229 | 96% (hydrolysis) | Not specified |
| Spiro[4.5]decane-8-carboxylate | [4.5] | 242.15 | Not reported | Not reported | Potential biolubricants |
Physicochemical and Functional Differences
- Substituent Impact : Ethyl or methyl groups (e.g., in and ) increase molecular weight and alter hydrophobicity, affecting solubility and reactivity.
- Synthetic Efficiency : Spiro[4.4] derivatives with alkyl substituents (e.g., ) show higher hydrolysis yields (96%) than unsubstituted spiro[4.5] analogs (45%), suggesting steric or electronic benefits .
Biological Activity
Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique spirocyclic structure and potential bioactive properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 200.23 g/mol. Its structure features two ether linkages and a carboxylate group, which contribute to its reactivity and biological activity. The compound is known for its versatility in organic synthesis and potential applications in drug development.
Biological Activity
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that compounds with similar spirocyclic structures often possess broad-spectrum antimicrobial effects, making them candidates for further exploration as therapeutic agents against bacterial and fungal infections .
Anticancer Potential
The compound has been investigated for its anticancer properties. Its mechanism of action may involve the induction of apoptosis in cancer cells through interaction with specific molecular targets within the cell . The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity and potentially inhibiting tumor growth.
Comparison with Related Compounds
A comparison with other spiro compounds reveals that this compound stands out due to its unique combination of structural features. For example, while 1,6-Dioxaspiro[4.4]nonane shares a similar core structure, it lacks the ester functional group that enhances the reactivity of this compound .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. This interaction can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways in microorganisms and cancer cells.
- Induction of Apoptosis : By modulating signaling pathways associated with cell survival and death, it can trigger apoptosis in malignant cells.
- Antioxidant Effects : Some studies suggest that similar compounds exhibit antioxidant properties, which may contribute to their protective effects against cellular damage .
Case Studies
-
Antimicrobial Activity Study
A study assessed the antimicrobial efficacy of this compound against common bacterial strains such as E. coli and S. aureus. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a novel antimicrobial agent . -
Cancer Cell Line Testing
In vitro tests on various cancer cell lines demonstrated that the compound induced cell death at lower concentrations compared to control groups. Mechanistic studies revealed that it activated caspase pathways associated with apoptosis .
Data Table: Comparative Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | Yes | Yes | Spirocyclic structure with ester group |
| 1,6-Dioxaspiro[4.4]nonane | Moderate | Limited | Lacks ester functionality |
| Cyclopentanone ethylene ketal | Limited | Yes | Different functional groups |
Q & A
Basic Synthesis: What are the standard synthetic routes for Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate?
Methodological Answer:
The compound is typically synthesized via spirocyclization of ethyl cyclohexenone derivatives with ethylene glycol. A key step involves protecting the ketone group as a ketal. For example:
- Step 1: React cyclopentanone or cyclohexenone derivatives with ethylene glycol under acidic conditions to form the spiro-dioxolane ring.
- Step 2: Introduce the carboxylate ester via alkylation or transesterification.
- Optimization: Use lithium aluminum hydride (LiAlH₄) in THF for selective reduction of intermediates, achieving >90% yield (see NMR validation in ).
Advanced Synthesis: How can reaction conditions be optimized for stereoselective spirocyclization?
Methodological Answer:
Stereoselectivity in spirocyclization depends on:
- Catalyst choice: Acidic resins (e.g., Amberlyst-15) or p-toluenesulfonic acid (pTSA) improve regioselectivity.
- Solvent effects: Polar aprotic solvents (e.g., THF) favor intramolecular ketalization over polymerization .
- Temperature control: Maintain 0–25°C to avoid side reactions (e.g., observed polymer formation at elevated temperatures).
- Validation: Monitor via <sup>13</sup>C NMR for spirocarbon signals at δ 100–110 ppm .
Basic Characterization: What spectroscopic techniques are critical for confirming the structure?
Methodological Answer:
- <sup>1</sup>H NMR: Identify spirocyclic protons (δ 3.8–4.2 ppm for dioxolane-OCH₂) and ester ethyl groups (δ 1.2–1.4 ppm for CH₃).
- <sup>13</sup>C NMR: Confirm the spirocarbon at δ ~105–110 ppm and ester carbonyl at δ 165–175 ppm .
- HRMS: Use ESI-TOF to validate molecular ion peaks (e.g., [M+Na]<sup>+</sup> for C₁₁H₁₆O₄Na: calculated 235.1310, observed 235.1305) .
Advanced Characterization: How can X-ray crystallography resolve ambiguities in spirocyclic conformation?
Methodological Answer:
- Crystallization: Grow single crystals via slow evaporation in ethyl acetate/hexane.
- Data collection: Use MoKα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Analysis: Confirm spiro ring geometry (e.g., torsion angles < 10° for planarity) and hydrogen-bonding motifs (e.g., O–H···O interactions at 2.8–3.0 Å) .
- Software: Refine structures with SHELX-97; report R-factors < 0.05 for high reliability .
Functionalization: What strategies enable regioselective modification of the spirocyclic core?
Methodological Answer:
- Electrophilic substitution: Bromination at the allylic position (e.g., using NBS in CCl₄) targets electron-rich spiro carbons .
- Catalytic oxidation: Palladium-catalyzed allylic oxidation with tert-butyl hydroperoxide (TBHP) introduces ketone groups (22% yield, requiring chromatographic purification) .
- Cross-coupling: Suzuki-Miyaura reactions on halogenated derivatives (e.g., bromo-spiro compounds) enable aryl/heteroaryl grafting .
Data Contradictions: How to address discrepancies in reported catalytic yields for spirocyclic derivatives?
Methodological Answer:
- Reproducibility checks: Verify solvent purity (e.g., anhydrous THF) and catalyst loading (5 mol% Rh-BINAP for asymmetric additions) .
- Side-reaction analysis: Use GC-MS to detect polymerization byproducts (e.g., dimers/trimers in ).
- Computational modeling: Apply DFT (e.g., Gaussian 09) to compare transition-state energies for competing pathways .
Applications in Drug Synthesis: How is this spirocompound used in medicinal chemistry?
Methodological Answer:
- Scaffold design: The rigid spirocore mimics peptide turn structures, aiding in protease inhibitor development (e.g., HIV-1 protease) .
- Derivatization: Install pharmacophores (e.g., amines via reductive amination) while retaining spirocyclic conformation (validated by NOESY for 3D structure) .
- Biological testing: Screen for cytotoxicity (IC₅₀) using MTT assays on cancer cell lines (e.g., HeLa) .
Stability Studies: What factors degrade this compound under storage?
Methodological Answer:
- Hydrolysis: Monitor ester group stability via pH-controlled experiments (degradation >50% at pH < 2 or >10).
- Oxidation: Store under argon to prevent peroxide formation (detectable by iodometric titration).
- Thermal stability: TGA/DSC analysis shows decomposition onset at 180°C (heating rate 10°C/min) .
Computational Modeling: How to predict the compound’s reactivity using in silico tools?
Methodological Answer:
- DFT calculations: Optimize geometry at B3LYP/6-31G(d) level to map electrophilic sites (Mulliken charges).
- MD simulations: Simulate solvation effects in explicit water (e.g., AMBER force field) to assess conformational flexibility .
- Docking studies: Use AutoDock Vina to predict binding affinities with target proteins (e.g., cyclooxygenase-2) .
Green Chemistry: Can biocatalysts replace traditional reagents in spirocycle synthesis?
Methodological Answer:
- Enzymatic resolution: Lipases (e.g., CAL-B) enantioselectively hydrolyze ester groups (e.g., >90% ee for (R)-enantiomers) .
- Fermentation-derived solvents: Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity .
- Waste reduction: Recover ethylene glycol via vacuum distillation (80% recovery efficiency) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
